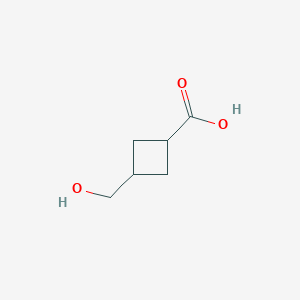

3-(Hydroxymethyl)cyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-3-4-1-5(2-4)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDSDHSDNKDDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698864 | |

| Record name | 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015856-00-4 | |

| Record name | 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Hydroxymethyl)cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Hydroxymethyl)cyclobutanecarboxylic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Foreword: The Analytical Imperative for Novel Scaffolds

In modern drug discovery and materials science, the cyclobutane motif has emerged as a compelling scaffold, offering a unique three-dimensional geometry that can impart favorable pharmacological properties.[1] Among its derivatives, this compound represents a versatile bifunctional building block. Its structure, possessing both a carboxylic acid and a primary alcohol, allows for diverse chemical modifications, while the stereochemistry of the substituted ring dictates its spatial presentation. An unambiguous and thorough structural characterization is therefore not merely an academic exercise; it is the foundational requirement for its rational application in the synthesis of novel chemical entities.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond procedural descriptions to explain the causality behind analytical choices. We will explore how data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build a self-validating structural hypothesis, which can be unequivocally confirmed by X-ray crystallography.

Core Molecular Properties and Stereochemical Considerations

Before delving into instrumental analysis, understanding the fundamental properties of the target molecule is crucial. This compound exists as cis and trans diastereomers, the differentiation of which is a primary goal of this analytical workflow.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [2][3] |

| Molecular Weight | 130.14 g/mol | [2] |

| Predicted Boiling Point | ~292.2 °C | [2][4] |

| Predicted pKa | ~4.68 | [2][4] |

| Appearance | Light yellow liquid or solid | [4] |

The presence of two substituents on the cyclobutane ring necessitates a robust analytical strategy to determine their relative orientation (cis or trans). This stereochemical relationship profoundly influences the molecule's shape and its interactions in a biological or material context.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules in solution. For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for an unambiguous assignment.

Expertise in Practice: Why a Multi-dimensional NMR Approach is Non-Negotiable

The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain.[1] This puckering makes the protons on the ring chemically and magnetically non-equivalent, leading to complex splitting patterns in the ¹H NMR spectrum that defy simple first-order (n+1 rule) analysis. A 1D ¹H NMR spectrum alone is insufficient. We must use 2D correlation experiments to definitively map the proton-proton and proton-carbon connectivities, thereby building the molecular structure piece by piece.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄, as the acidic and hydroxyl protons would exchange). Add a small amount of an internal standard like TMS or DSS, if required.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds.

-

-

2D NMR Acquisition:

-

Acquire a gCOSY (gradient Correlation Spectroscopy) experiment to identify ¹H-¹H spin systems.

-

Acquire a gHSQC (gradient Heteronuclear Single Quantum Coherence) experiment to identify direct ¹H-¹³C correlations.

-

Data Interpretation and Expected Spectra

The spectra of the cis and trans isomers will differ, particularly in the chemical shifts and coupling constants of the ring protons.

-

¹H NMR: The spectrum will contain complex multiplets for the cyclobutane ring protons, a distinct signal for the methylene protons of the hydroxymethyl group (-CH₂OH), and exchangeable signals for the -OH and -COOH protons (which may not be observed or may appear as a broad singlet depending on the solvent and concentration). The coupling constants between the ring protons are diagnostic of their relative stereochemistry.[5]

-

¹³C NMR: The spectrum is simpler, showing distinct signals for the carbonyl carbon (-COOH), the hydroxymethyl carbon (-CH₂OH), and the carbons of the cyclobutane ring. The number of signals will confirm the molecular symmetry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -COOH | 10-12 (broad) | ~175-180 | Carboxylic acid proton is exchangeable. |

| -CH₂OH | ~3.5-3.7 | ~60-65 | Signal for CH₂ will likely be a doublet. |

| Ring CH | ~2.5-3.0 (multiplet) | ~40-45 | Methine protons adjacent to substituents. |

| Ring CH₂ | ~1.8-2.4 (multiplet) | ~25-35 | Methylene protons on the cyclobutane ring. |

Note: These are approximate ranges. Actual values depend on solvent, concentration, and the specific isomer.

Visualization: NMR Structural Elucidation Workflow

The following diagram illustrates how different NMR experiments are integrated to achieve a full structural assignment.

Caption: Integrated NMR workflow for structural elucidation.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. Its primary role in this analysis is to provide definitive evidence for the carboxylic acid and alcohol moieties.

Expertise in Practice: Reading the Vibrational Signature

The most telling feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that results from strong hydrogen-bonded dimerization.[6][7] This feature is unmistakable and often overlaps with the C-H stretching region. The sharp, strong carbonyl (C=O) stretch is also a key diagnostic peak.[8] The alcohol's O-H stretch will also be present and broad, typically superimposed on the carboxylic acid signal.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal. No further preparation is needed.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

Data Interpretation and Expected Spectrum

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid (dimer) | Strong, Very Broad |

| ~3200-3600 | O-H stretch | Alcohol | Strong, Broad |

| ~2850-3000 | C-H stretch | Alkanes (ring & CH₂) | Medium, Sharp |

| 1690-1760 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1210-1320 | C-O stretch | Carboxylic Acid | Strong |

| ~970-1250 | C-O stretch | Alcohol | Strong |

Visualization: Correlating Functional Groups to IR Peaks

Caption: Correlation of molecular functional groups to IR regions.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the structural features identified by NMR and IR. Due to the low volatility of the analyte, direct analysis is best performed with a soft ionization technique like Electrospray Ionization (ESI), while Gas Chromatography-Mass Spectrometry (GC-MS) requires prior derivatization.

Expertise in Practice: The Need for Derivatization in GC-MS

The carboxylic acid and alcohol functional groups make this compound polar and non-volatile, which is incompatible with standard GC analysis. A crucial, trust-building step in the protocol is chemical derivatization, typically silylation. This process replaces the acidic protons with trimethylsilyl (TMS) groups, increasing the molecule's volatility and thermal stability, allowing it to traverse the GC column and produce sharp, symmetrical peaks.[10][11]

Experimental Protocol: GC-MS with Silylation

-

Derivatization: In a sealed vial, dissolve ~1 mg of the sample in pyridine. Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat the mixture at 60-70 °C for 30 minutes.[10]

-

GC-MS Instrument: A GC system coupled to a single quadrupole or ion trap mass spectrometer.

-

GC Conditions:

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.[12]

-

Data Interpretation and Expected Fragmentation

-

Molecular Ion: The fully silylated derivative (di-TMS) will have a molecular weight of 274.16 g/mol . The molecular ion peak (M⁺) at m/z 274 should be observable.

-

Key Fragments: EI will cause predictable fragmentation. Look for characteristic losses and fragments.

Table 4: Expected Mass Fragments for the di-TMS Derivative

| m/z Value | Identity | Notes |

| 274 | [M]⁺ | Molecular ion of the di-TMS derivative. |

| 259 | [M-15]⁺ | Loss of a methyl group (-CH₃) from a TMS group. |

| 171 | [M-103]⁺ | Loss of the -CH₂OTMS fragment. |

| 147 | [COOTMS]⁺ | Fragment corresponding to the silylated carboxyl group. |

| 73 | [Si(CH₃)₃]⁺ | The characteristic trimethylsilyl cation. |

Visualization: GC-MS Analytical Workflow

Caption: Workflow for GC-MS analysis including derivatization.

X-ray Crystallography: The Definitive Structural Proof

While the combination of NMR, IR, and MS provides a highly confident structural assignment, single-crystal X-ray diffraction is the unequivocal gold standard. If a suitable crystal can be grown, this technique provides a precise 3D map of the molecule in the solid state, confirming connectivity, bond lengths, bond angles, and the absolute stereochemistry.[13][14] This method is particularly valuable for definitively assigning the cis or trans configuration. The puckered nature of the cyclobutane ring, with typical C-C bond lengths around 1.55-1.57 Å, would be clearly resolved.[1][15]

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each method provides a unique and complementary piece of the structural puzzle.

-

IR Spectroscopy rapidly confirms the presence of the required alcohol and carboxylic acid functional groups.

-

Mass Spectrometry verifies the elemental composition via the molecular weight and provides structural clues through fragmentation.

-

NMR Spectroscopy delivers the detailed atomic connectivity and, crucially, the solution-state conformation and stereochemistry.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanecarboxylic acid, 3-(hydroxymethyl)-, cis- | 1783662-84-9 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C6H10O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 1015856-00-4 [amp.chemicalbook.com]

- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 11. shimadzu.com [shimadzu.com]

- 12. metbio.net [metbio.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane motif has garnered significant attention in drug discovery for its ability to confer advantageous physicochemical properties and unique three-dimensional topologies to bioactive molecules.[1][2] Its rigid, puckered structure serves as an excellent scaffold for presenting pharmacophoric elements in well-defined spatial orientations.[2] 3-(Hydroxymethyl)cyclobutanecarboxylic acid, with its vicinal hydroxymethyl and carboxylic acid functionalities, is a particularly versatile building block for creating novel chemical entities.[3][4] This bifunctional nature allows for diverse chemical modifications, including esterification and amidation, making it a valuable starting point for complex molecular architectures.[3]

Synthetic Strategies: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached from several angles. The choice of strategy often depends on the desired stereochemistry (cis or trans), scale, and the availability of starting materials.

Common synthetic approaches include:

-

Functionalization of Pre-formed Cyclobutane Rings: This is often the most direct route, starting with a commercially available cyclobutane derivative. A prominent example involves the selective reduction of a cyclobutane-1,3-dicarboxylate ester.

-

[2+2] Cycloaddition: The reaction of an alkene with a ketene or another suitable two-carbon component can directly form the cyclobutane ring with functional handles for further elaboration.

-

Ring Expansion: Starting from a cyclopropylmethyl system, various rearrangement reactions can be employed to expand the three-membered ring to the desired four-membered cyclobutane core.

This guide will focus on the first approach, which offers excellent control over stereochemistry and is readily scalable.

Featured Pathway: Selective Reduction of a Diester

A reliable and widely used method begins with either the cis- or trans-isomer of a 1,3-cyclobutanedicarboxylic acid derivative. The key transformation is the selective mono-reduction of a diester to the corresponding hydroxymethyl ester, followed by hydrolysis of the remaining ester group.

Figure 1. General synthetic scheme for the preparation of this compound from a diester precursor.

Detailed Experimental Protocol

The following protocol provides a step-by-step method for the synthesis of cis-3-(hydroxymethyl)cyclobutanecarboxylic acid starting from dimethyl cis-1,3-cyclobutanedicarboxylate. The same sequence can be applied to the trans-isomer.

Step 1: Synthesis of Methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate

Materials:

-

Dimethyl cis-1,3-cyclobutanedicarboxylate

-

Lithium borohydride (LiBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve dimethyl cis-1,3-cyclobutanedicarboxylate in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add one equivalent of lithium borohydride in portions, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate.

Step 2: Synthesis of cis-3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Materials:

-

Methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate in a mixture of THF and water.

-

Add one equivalent of lithium hydroxide monohydrate and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2 using 1 M HCl.

-

Extract the product into ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-3-(hydroxymethyl)cyclobutanecarboxylic acid. The product can be further purified by recrystallization if necessary.

| Parameter | Step 1 Product | Step 2 Product |

| Compound Name | Methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate | cis-3-(Hydroxymethyl)cyclobutanecarboxylic Acid |

| Typical Yield | 80-90% | >90% |

| Physical State | Colorless oil | White solid |

Table 1. Typical reaction outcomes.

Mechanistic Considerations

The success of this synthetic route hinges on the selective mono-reduction of the diester. Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄), which allows for greater control. The initial reduction of one ester group to the tetrahedral intermediate is followed by the collapse of this intermediate to an aldehyde, which is then rapidly reduced to the primary alcohol. The second ester group remains largely untouched under these controlled conditions.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry.

-

Mass Spectrometry: To verify the molecular weight.[5]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H stretch of the alcohol and carboxylic acid, C=O stretch of the carboxylic acid).

Applications in Drug Development

This compound is a valuable building block in the synthesis of a variety of pharmaceutical agents.[6] The rigid cyclobutane core can act as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, often leading to improved metabolic stability and pharmacokinetic profiles.[1] Its use as a scaffold allows for the precise positioning of functional groups to optimize interactions with biological targets.[2] For instance, it has been incorporated into inhibitors of kinases and other enzymes.[4]

References

Sources

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1015856-00-4: 3-(hydroxymethyl)cyclobutane-1-carboxyli… [cymitquimica.com]

- 4. This compound | 1015856-00-4 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C6H10O3) [pubchemlite.lcsb.uni.lu]

- 6. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]

stereoisomers of 3-(Hydroxymethyl)cyclobutanecarboxylic acid

An In-Depth Technical Guide to the Stereoisomers of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once considered a niche structural motif, is increasingly incorporated into modern drug candidates to impart favorable physicochemical and pharmacological properties.[1] Its unique puckered three-dimensional structure provides a scaffold that can enhance metabolic stability, reduce planarity, and serve as a versatile bioisostere.[1] This guide focuses on this compound, a bifunctional building block whose stereoisomers offer distinct spatial arrangements of its key pharmacophoric groups—a carboxylic acid and a primary alcohol. Understanding the synthesis, separation, and characterization of these stereoisomers is critical for leveraging their full potential in rational drug design. This document provides a comprehensive analysis of the stereochemical landscape of this compound, detailed experimental methodologies, and insights into its application.

The Stereochemical Landscape

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.[2] For this compound, the stereochemistry arises from the relative orientation of the carboxylic acid and hydroxymethyl groups across the cyclobutane ring. This gives rise to both diastereomers (cis and trans) and, in one case, enantiomers.

The molecule has two substituted carbons at the 1- and 3-positions. This substitution pattern leads to three distinct stereoisomers:

-

The cis-isomer: A meso compound where both substituents are on the same face of the ring. This molecule possesses an internal plane of symmetry and is therefore achiral and optically inactive.

-

The trans-isomers: A pair of enantiomers where the substituents are on opposite faces of the ring. This configuration lacks an internal plane of symmetry, making the molecules chiral. They exist as a racemic mixture of (1R,3S) and (1S,3R) enantiomers, which are non-superimposable mirror images and will rotate plane-polarized light in equal and opposite directions.

The relationship between these stereoisomers is a critical concept for any synthetic or analytical endeavor.

Caption: Logical relationship of the stereoisomers.

Synthesis and Stereoisomer Separation

The synthesis of this compound isomers often begins with a commercially available precursor like 3-oxocyclobutanecarboxylic acid.[3][4][5] The choice of reducing agent and reaction conditions for the ketone can influence the diastereomeric ratio (cis to trans) of the resulting alcohol, but typically yields a mixture that requires separation.

General Synthetic Workflow

The overall process involves a stereoselective reduction followed by a multi-step purification and resolution strategy to isolate each of the three stereoisomers in high purity.

Caption: General workflow for synthesis and separation.

Protocol: Synthesis of cis/trans this compound

This protocol describes a representative reduction of 3-oxocyclobutanecarboxylic acid to produce a mixture of the target diastereomers.

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask cooled to 0°C in an ice bath, dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of methanol and water.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Acidification: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~3. This step neutralizes excess NaBH₄ and protonates the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The multiple extractions ensure efficient recovery of the polar product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, a mixture of cis and trans isomers, is purified via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the two diastereomers.

Structural Characterization and Analysis

Definitive identification of each stereoisomer requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for distinguishing between cis and trans diastereomers.[6][7] The puckered nature of the cyclobutane ring results in different magnetic environments for the ring protons in each isomer, leading to distinct chemical shifts and proton-proton coupling constants (J-values).[8]

-

Causality: In the cis isomer, the symmetry often results in a simpler spectrum compared to the trans isomer. The magnitude of the vicinal (³J) and long-range (⁴J) coupling constants between ring protons is highly dependent on their dihedral angles, which differ significantly between the cis and trans configurations.[6] For instance, a larger coupling constant is typically observed between two equatorial protons compared to an axial-equatorial pair.

| Property | cis-Isomer (Meso) | trans-Isomers (Enantiomers) |

| CAS Number | 1783662-84-9 | Not explicitly found for the parent acid, but related structures exist.[9][10] |

| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol | 130.14 g/mol |

| Predicted pKa | 4.68 ± 0.40 | ~4.7 (Expected to be similar to cis) |

| Predicted Boiling Point | 292.2 ± 13.0 °C | Not available |

| Symmetry | Achiral (Meso) | Chiral |

| Table 1: Physicochemical Properties of this compound Stereoisomers. |

Chiral Separation and Analysis

Resolving the trans enantiomers is a critical step for their use in asymmetric synthesis or as chiral drugs. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for both analytical and preparative-scale separation.[11][12][13]

Protocol: Analytical Chiral HPLC Separation of trans-Isomers

-

System: An HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series). These phases provide a chiral environment that allows for differential interaction with the two enantiomers.[12]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). A small amount of an acidic additive (e.g., trifluoroacetic acid) is often required to suppress the ionization of the carboxylic acid and achieve sharp peaks.

-

Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Temperature: 25°C

-

-

Validation: The method should be validated for linearity, precision, and accuracy to ensure it is a self-validating system for quality control purposes.

X-ray Crystallography

For unambiguous determination of the relative (cis vs. trans) and absolute (R/S) stereochemistry, single-crystal X-ray crystallography is the definitive method.[14][15] This technique provides a precise 3D map of the atoms in the crystal lattice. To determine the absolute configuration of a trans enantiomer, it is often necessary to form a derivative with a heavy atom (e.g., bromine) to utilize the anomalous dispersion effect.[16]

Applications in Drug Development

The carboxylic acid functional group is a key feature in hundreds of drugs, enabling critical interactions with biological targets and influencing solubility.[17][18][19] However, it can also present challenges related to metabolic stability and membrane permeability.[20] The this compound scaffold provides a unique platform to address these challenges.

-

Structural Rigidity and 3D Shape: The strained cyclobutane ring introduces conformational restriction, which can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[1] This is a key strategy in moving from flat, aromatic structures to more three-dimensional molecules with improved drug-like properties.

-

Bioisosterism: The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or alkenes. This replacement can prevent unwanted cis/trans isomerization seen with alkenes or improve metabolic stability by removing sites susceptible to aromatic oxidation.[1]

-

Vectorial Positioning of Functional Groups: The stereochemically defined cis and trans isomers allow for precise spatial positioning of the hydrogen-bond-donating alcohol and the hydrogen-bond-donating/accepting carboxylic acid. This control is fundamental for optimizing interactions within a target's binding pocket. For example, the trans isomer presents its functional groups at a greater distance and in a more linear fashion than the V-shaped cis isomer, which can lead to dramatically different biological activities. This principle has been demonstrated in the synthesis of GPR-40 receptor ligands, where isomeric purity was essential for evaluating biological activity.[4]

Conclusion

The three stereoisomers of this compound represent valuable and distinct building blocks for medicinal chemistry and drug development. Their rigid, three-dimensional structures provide a means to explore chemical space in ways that more traditional scaffolds cannot. A thorough understanding of their synthesis, the logic behind their separation, and the specific analytical techniques required for their characterization is paramount for any researcher aiming to incorporate this versatile motif into next-generation therapeutics. The ability to isolate and utilize each stereoisomer independently empowers scientists to fine-tune molecular architecture, ultimately leading to safer and more effective medicines.

References

-

Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 631-640. Available from: [Link]

-

Molbase. Cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, methyl ester, cis- 2129545-20-4 wiki. Available from: [Link]

-

LookChem. Cyclobutanecarboxylic acid, 3-ethyl-3-hydroxy-1-methyl-, trans- (9CI) CAS#: 286443-11-6. Available from: [Link]

-

StruChem. trans-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, min 97%, 10 grams. Available from: [Link]

-

Yuan, Z., et al. (2022). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 12(28), 17973-17978. Available from: [Link]

-

Rycyna, R., et al. (1988). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. Nucleic Acids Research, 16(23), 11229-11244. Available from: [Link]

-

Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. Available from: [Link]

-

ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. Available from: [Link]

-

ResearchGate. Crystallographic data and X-ray experiment and structure refinement parameters for I and II. Available from: [Link]

-

ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. Available from: [Link]

-

Ramirez, J. (2020). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Montclair State University ScholarWorks. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). Available from: [Link]

-

Semantic Scholar. Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Available from: [Link]

-

Organic Syntheses. Cyclobutanecarboxylic Acid. Available from: [Link]

-

PubChem. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494. Available from: [Link]

-

Stratech. trans-3-[(tert-butoxycarbonylamino)methyl]cyclobutanecarboxylic acid, min 97%, 100 mg. Available from: [Link]

-

Hryshchenko, A. H., et al. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Žurnal organìčnoï ta farmacetičnoï hìmìï, 18(4), 3-11. Available from: [Link]

-

UVaDOC. Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. Available from: [Link]

-

Reddit. Stereoisomers questions : r/Mcat. Available from: [Link]

-

Organic Syntheses. 3-chlorocyclobutanecarboxylic acid. Available from: [Link]

-

Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. Available from: [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

-

PubChem. cis-3-Isobutylcyclobutane carboxylic acid | C9H16O2 | CID 83635449. Available from: [Link]

- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Wessjohann, L. A., et al. (2016). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(1), 24-51. Available from: [Link]

-

ResearchGate. (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. Available from: [Link]

-

Maciążek-Juzala, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(4), 980. Available from: [Link]

-

ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. Available from: [Link]

-

American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

-

NIST WebBook. Cyclobutylcarboxylic acid. Available from: [Link]

-

Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available from: [Link]

-

Sleighter, R. L., & Hatcher, P. G. (2008). Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Rich Alicyclic Molecules. Environmental science & technology, 42(15), 5542–5549. Available from: [Link]

-

PubMed. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Available from: [Link]

-

Caltech. Demystifying X-ray Crystallography. Available from: [Link]

-

University of Maryland. CHEM 233 (Ammon) - Stereochemistry. Available from: [Link]

-

Richardson, K., et al. (2016). Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS). In Ion Mobility-Mass Spectrometry. Humana Press, New York, NY. Available from: [Link]

-

Homework.Study.com. a. Draw all possible stereoisomers of 1,2-cyclobutanedicarboxylic acid, and indicate the.... Available from: [Link]

-

University of Calgary. Problem Set 6: Stereochemistry-1. Available from: [Link]

-

Chemistry Stack Exchange. Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid. Available from: [Link]

-

ChemRxiv. Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl].... Available from: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Ringkøbing-Skjern Bibliotekerne [riskbib.dk]

- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. calpaclab.com [calpaclab.com]

- 10. 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 11. [PDF] Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 17. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

Introduction: The Structural Diversity and Synthetic Potential of C6H10O3

An In-depth Technical Guide to the Physical and Chemical Properties of C6H10O3 Isomers

The molecular formula C6H10O3 represents a fascinating collection of structural isomers, each possessing distinct physical and chemical properties that render them valuable in diverse scientific fields.[1] From their roles as foundational building blocks in organic synthesis to their significance as key intermediates in biochemical pathways, the compounds under this formula are of considerable interest to researchers, particularly in materials science and drug development. This guide provides an in-depth exploration of the core attributes of two prominent and synthetically versatile isomers: the β-keto ester, Ethyl 3-oxobutanoate (Ethyl Acetoacetate) , and the functionalized lactone, 2-Acetyl-γ-butyrolactone . A third isomer of significant biological importance, Mevalonolactone , will also be discussed.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and chemical reactivity. Experimental protocols and safety considerations are detailed to provide a comprehensive resource for laboratory professionals.

Part 1: Ethyl 3-Oxobutanoate (Ethyl Acetoacetate) - The Archetypal β-Keto Ester

Ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate (EAA), is a cornerstone of modern organic synthesis.[2] Its utility is derived from the unique 1,3-dicarbonyl relationship between its ketone and ester functionalities, which dictates its characteristic reactivity.[3] EAA is a colorless liquid with a pleasant, fruity aroma and serves as a critical intermediate in the production of pharmaceuticals, dyes, perfumes, and plastics.[2][4]

Physical and Spectroscopic Properties

The physical characteristics of EAA are well-documented, making it a reliable and predictable reagent in various reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C6H10O3 | [5][6] |

| Molar Mass | 130.14 g/mol | [5][7] |

| Appearance | Colorless liquid with a fruity odor | [4][7][8] |

| Density | ~1.028 g/mL at 20°C | [4][7] |

| Melting Point | -43°C to -45°C | [4][5] |

| Boiling Point | ~181°C at 760 mmHg | [4][7] |

| Flash Point | ~73.5°C to 84.4°C | [4][5] |

| Water Solubility | 116 g/L at 20°C | [4] |

| Refractive Index (n20/D) | ~1.419 | [4] |

Spectroscopic Signature:

-

IR Spectroscopy: Shows strong characteristic peaks for the C=O stretch of the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹), along with C-O stretching.

-

¹H NMR Spectroscopy: Reveals signals corresponding to the ethyl group (triplet and quartet), a singlet for the α-methylene protons, and a singlet for the methyl protons of the acetyl group. The presence of the enol form can lead to additional, distinct signals.

-

Mass Spectrometry: The molecular ion peak (m/z) is observed at 130.14, with fragmentation patterns corresponding to the loss of ethoxy and acetyl groups.

Chemical Properties and Reactivity

The chemical behavior of EAA is dominated by two key structural features: keto-enol tautomerism and the acidity of the α-hydrogens.

Keto-Enol Tautomerism: EAA exists as an equilibrium mixture of its keto and enol forms.[8] The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring. This tautomerism is fundamental to its reactivity, as the enol form behaves as a nucleophile.

Caption: Keto-enol tautomerism in Ethyl 3-oxobutanoate.

Acidity and Enolate Formation: The methylene protons (α-hydrogens) situated between the two carbonyl groups are significantly acidic (pKa ≈ 11).[3] This is because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. This high acidity allows for easy deprotonation with common bases like sodium ethoxide to form a stable enolate, which is a potent nucleophile.[3][9]

Key Reactions:

-

Alkylation: The enolate readily participates in SN2 reactions with alkyl halides, forming mono- or dialkylated β-keto esters. This is a cornerstone of the "Acetoacetic Ester Synthesis".[10]

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to form a β-keto acid.[10] This intermediate is unstable and readily undergoes decarboxylation upon heating to yield a ketone and carbon dioxide. This sequence allows for the synthesis of a wide variety of substituted ketones.[10]

-

Condensation Reactions: EAA can undergo self-condensation (Claisen condensation) or react with other carbonyl compounds (e.g., aldol condensation).[9]

-

Synthesis of Heterocycles: It is a key precursor for synthesizing various heterocyclic compounds, such as quinoline derivatives, which are important scaffolds in medicinal chemistry.[8][11]

Synthesis and Experimental Protocols

Synthesis: The primary industrial synthesis of EAA is the Claisen condensation of ethyl acetate using a strong base like sodium ethoxide.[4][8]

Experimental Protocol: Alkylation of Ethyl Acetoacetate This protocol outlines a general procedure for the monoalkylation of EAA, a fundamental step in the acetoacetic ester synthesis.

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Base Preparation: Sodium metal is dissolved in absolute ethanol under the inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Enolate Formation: Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the sodium enolate.

-

Alkylation: The desired alkyl halide (e.g., propyl bromide) is added dropwise via the dropping funnel. The reaction mixture is then heated to reflux for 1-3 hours until the reaction is complete (monitored by TLC).

-

Workup: The mixture is cooled to room temperature, and the solvent (ethanol) is removed under reduced pressure. Water is added to the residue, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation.

Caption: General workflow for the Acetoacetic Ester Synthesis.

Safety and Handling

EAA is considered a combustible liquid and is incompatible with strong acids, bases, and oxidizing agents.[4] It can cause skin and eye irritation.[12]

-

Handling: Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][12]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Part 2: 2-Acetyl-γ-butyrolactone - A Functionalized Lactone Intermediate

2-Acetyl-γ-butyrolactone (ABL) is a derivative of γ-butyrolactone, a five-membered cyclic ester.[13][14] Its structure contains both a lactone ring and an acetyl group, making it a versatile intermediate for synthesizing more complex molecules.[14] It is particularly noted for its use in the synthesis of Vitamin B1 and other pharmaceutical compounds like pilocarpine.[15][16]

Physical and Spectroscopic Properties

ABL is a high-boiling liquid with physical properties that reflect its polar and functionalized nature.

| Property | Value | Source(s) |

| Molecular Formula | C6H8O3 | [15][17] |

| Molar Mass | 128.13 g/mol | [15][17] |

| Appearance | Colorless to light yellow liquid | [14][16] |

| Density | ~1.19 g/mL at 25°C | [16] |

| Melting Point | < 25 °C | [15][16] |

| Boiling Point | 107-108 °C at 5 mmHg | [16] |

| Flash Point | > 110 °C | [16][18] |

| Water Solubility | 310 g/L at 20°C | [15][16] |

| Refractive Index (n20/D) | ~1.459 | [16] |

Spectroscopic Signature:

-

IR Spectroscopy: Will show two distinct C=O stretching bands: one for the lactone carbonyl (~1770 cm⁻¹) and one for the ketone carbonyl (~1720 cm⁻¹).

-

¹H NMR Spectroscopy: The spectrum will be complex due to the chiral center. It will show signals for the acetyl methyl group, and multiplets for the protons on the lactone ring.

-

Mass Spectrometry: The molecular ion peak (m/z) is observed at 128.13, with fragmentation corresponding to the loss of the acetyl group and opening of the lactone ring.

Chemical Properties and Reactivity

The reactivity of ABL is governed by the chemistry of its two main functional groups: the lactone and the acetyl ketone.

Lactone Reactivity: Lactones are cyclic esters and undergo similar reactions, most notably hydrolysis.[13][19]

-

Hydrolysis: The lactone ring can be opened under acidic or basic conditions.[19][20] Base-catalyzed hydrolysis (saponification) involves nucleophilic attack by a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to open the ring, forming the corresponding carboxylate and alcohol.[20][21][22] This reaction is generally reversible, but the equilibrium often favors the ring-opened hydroxy acid.[13]

Caption: Mechanism of base-catalyzed lactone hydrolysis.

Acetyl Group Reactivity: The acetyl group behaves like a typical ketone. The α-hydrogen on the lactone ring is acidic, similar to EAA, allowing for enolate formation and subsequent reactions like alkylation or condensation. The carbonyl of the acetyl group can also be a target for nucleophiles or can be reduced.

Synthesis and Applications

Synthesis: ABL is commonly prepared via a Claisen-type condensation between γ-butyrolactone and an ester of acetic acid, such as ethyl acetate, in the presence of a base.[15][18]

Applications:

-

Pharmaceutical Synthesis: It is a key raw material for the synthesis of Vitamin B1 (Thiamine).[15]

-

Chemical Synthesis: Used to create substituted pyridines and thiazoles.[16]

-

Analytical Chemistry: It can be used as a reagent for the spectrofluorimetric determination of primary amines, as the reaction product is highly fluorescent.[18]

Safety and Handling

ABL is reported to have some toxicity and can be irritating to the skin, eyes, and mucous membranes.[15]

-

Handling: Work should be conducted in a well-ventilated fume hood. Standard PPE, including gloves and safety glasses, is required.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place. It is incompatible with strong oxidizing agents and strong bases.[16]

Part 3: Mevalonolactone - A Biologically Vital δ-Lactone

Mevalonolactone is the lactone form of mevalonic acid, a crucial precursor in the mevalonate (or HMG-CoA reductase) pathway, which is responsible for the biosynthesis of terpenes and steroids in organisms.[23][24] It exists in equilibrium with its parent hydroxy acid in aqueous environments.[23] Its significance in biochemistry and pharmacology, particularly in relation to statin drugs, makes it a compound of high interest.[23][25]

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H10O3 | [26][27] |

| Molar Mass | 130.14 g/mol | [26][27] |

| Appearance | Colorless liquid or white solid | [26] |

| Density | ~1.19 g/cm³ (Predicted) | [26] |

| Melting Point | 27-29 °C | [26] |

| Boiling Point | 170-180 °C at 2.0 Torr | [26] |

| Storage | 2-8°C or ≤ -20°C | [26][27] |

Chemical and Biological Activity: Mevalonolactone is a δ-lactone, meaning it has a six-membered ring.[24] Its primary chemical reaction in a biological context is hydrolysis to mevalonic acid, the active precursor for isoprenoid synthesis.[23][24] As a research chemical, it is used to study the mevalonate pathway and has been investigated for its potential to counteract statin-induced myopathy.[23][25]

Conclusion

The molecular formula C6H10O3 encompasses a range of structurally diverse isomers with profound importance in both chemical synthesis and biology. Ethyl 3-oxobutanoate stands out as a versatile and indispensable C-C bond-forming reagent, whose reactivity is elegantly controlled by the interplay of its keto and ester groups. 2-Acetyl-γ-butyrolactone serves as a valuable functionalized intermediate, leveraging the distinct chemistries of its lactone ring and acetyl side chain for the construction of complex pharmaceutical targets. Finally, Mevalonolactone highlights the critical role of this chemical formula within fundamental biochemical pathways. A thorough understanding of the physical properties, reactivity, and handling requirements of these isomers is essential for any researcher or scientist aiming to exploit their full potential in drug discovery and materials science.

References

- A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Benchchem.

- The Role of Ethyl 3-Oxobutanoate in Pharmaceutical Synthesis: A Foundational Building Block. Benchchem.

- Lactone. Wikipedia.

- Ethyl 3-oxobutanoate. ChemBK.

- Lactone hydrolysis. Química Organica.org.

- β-keto esters Definition. Fiveable.

- Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ACS Publications.

- 2-Acetyl-4-hydroxybutyric acid gamma-lactone. ChemBK.

- How Does Lactone Hydrolysis Work?. Chemistry For Everyone - YouTube.

- Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate.

- Understanding Ethyl Acetoacetate: Chemical Properties & Applications.

- Ethyl 3-oxobutanoate | 141-97-9. Biosynth.

- Mevalonic acid. Wikipedia.

- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.

- Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.

- DL-Mevalonolactone. MedChemExpress.

- D-MEVALONIC ACID LACTONE. ChemBK.

- Showing metabocard for Mevalonolactone (HMDB0006024). Human Metabolome Database.

- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.

- (+/-)-Mevalonolactone. Chem-Impex.

- SAFETY DATA SHEET - Ethyl Acetoacetate. Sigma-Aldrich.

- MATERIAL SAFETY DATA SHEET - Ethyl Acetoacetate.

- Material Safety Data Sheet (MSDS) - Ethyl Acetoacetate. Chemical Bull.

- 2-Acetylbutyrolactone | 517-23-7. ChemicalBook.

- Showing Compound Ethyl 3-oxobutanoate (FDB003241). FooDB.

- Ethyl acetoacetate | C6H10O3. HPC Standards Inc.

- Ethyl Acetoacetate | C6H10O3. PubChem.

- γ-Valerolactone CAS#: 108-29-2. ChemicalBook.

- gamma-Valerolactone. LookChem.

- 2-Acetyl-gamma-butyrolactone. PharmaCompass.com.

- 2-Acetylbutyrolactone. Wikipedia.

- CAS 517-23-7: 2-Acetylbutyrolactone. CymitQuimica.

- γ-Valerolactone. Wikipedia.

- γ-Valerolactone | 108-29-2. ChemicalBook.

- Gamma-Valerolactone | C5H8O2. PubChem.

- Ethyl acetoacetate. NIST WebBook.

- C6H10O3 - Molecular Formula. MOLBASE.

- C6H10O3. Wikipedia.

Sources

- 1. C6H10O3 - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl 3-oxobutanoate | 141-97-9 | FE12158 | Biosynth [biosynth.com]

- 6. Ethyl acetoacetate [webbook.nist.gov]

- 7. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. aklectures.com [aklectures.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemicalbull.com [chemicalbull.com]

- 13. Lactone - Wikipedia [en.wikipedia.org]

- 14. CAS 517-23-7: 2-Acetylbutyrolactone | CymitQuimica [cymitquimica.com]

- 15. chembk.com [chembk.com]

- 16. 2-Acetylbutyrolactone | 517-23-7 [chemicalbook.com]

- 17. 2-Acetyl-gamma-butyrolactone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. 2-Acetylbutyrolactone - Wikipedia [en.wikipedia.org]

- 19. Lactone hydrolysis [quimicaorganica.org]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Mevalonic acid - Wikipedia [en.wikipedia.org]

- 24. hmdb.ca [hmdb.ca]

- 25. medchemexpress.com [medchemexpress.com]

- 26. chembk.com [chembk.com]

- 27. chemimpex.com [chemimpex.com]

3-(hydroxymethyl)cyclobutane-1-carboxylic acid basic characteristics

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclobutane-1-carboxylic Acid: A Key Building Block for Drug Discovery

Abstract

3-(Hydroxymethyl)cyclobutane-1-carboxylic acid is a bifunctional carbocyclic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry. Its strained, puckered four-membered ring offers a unique three-dimensional scaffold that can impart favorable pharmacological properties, including metabolic stability and conformational rigidity.[1] This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, stereochemical considerations, and synthetic pathways. Furthermore, it details its applications in drug design, supported by an exemplary experimental protocol, and outlines key safety and handling procedures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this cyclobutane derivative.

Introduction

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous ADME (absorption, distribution, metabolism, and excretion) properties is paramount. The cyclobutane ring, while less common than its five- and six-membered counterparts, has emerged as a valuable motif.[1] Its inherent ring strain results in a rigid, puckered conformation that can be exploited to orient pharmacophoric elements in a precise three-dimensional arrangement, potentially enhancing binding affinity and selectivity for biological targets.

3-(Hydroxymethyl)cyclobutane-1-carboxylic acid capitalizes on this structural advantage by incorporating two orthogonal functional groups: a primary alcohol and a carboxylic acid. This bifunctionality allows for selective chemical modification, enabling its use as a versatile starting material for the synthesis of diverse compound libraries and complex molecular architectures.[2] This guide will explore the core characteristics of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| IUPAC Name | 3-(hydroxymethyl)cyclobutane-1-carboxylic acid | [3] |

| Molecular Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| Appearance | Typically a white to off-white solid | General chemical supplier data |

| Stereochemistry | Exists as cis and trans diastereomers | [4] |

Stereoisomerism: A Critical Consideration

The relative orientation of the hydroxymethyl and carboxylic acid substituents on the cyclobutane ring gives rise to cis and trans diastereomers. These isomers are not interchangeable and can possess significantly different conformational preferences and, consequently, distinct biological activities. The choice of a specific stereoisomer is a critical design element in medicinal chemistry, as the spatial relationship between the functional groups dictates how a derivative will interact with its target protein. Synthetic strategies often target a specific isomer, or separation of a diastereomeric mixture is required.[5]

Synthesis and Stereocontrol

The synthesis of 3-(hydroxymethyl)cyclobutane-1-carboxylic acid and its derivatives often begins with commercially available cyclobutane precursors, such as 3-oxocyclobutane-1-carboxylic acid.[5][6] The synthetic challenge lies in the stereocontrolled introduction of the two functional groups.

A general approach may involve the reduction of a ketone to form the secondary alcohol, followed by manipulation of the carboxylic acid group, or vice-versa. For instance, a Grignard reaction on a ketone precursor can establish a hydroxyl group, with subsequent steps modifying another functional handle into the carboxylic acid.[5] Control over the stereochemical outcome (achieving a pure cis or trans product) is a key aspect of the synthetic design, often influenced by the choice of reagents and reaction conditions.

Figure 2. Key derivatization pathways for 3-(hydroxymethyl)cyclobutane-1-carboxylic acid.

Experimental Protocol: Exemplary Amide Coupling

This protocol describes a standard laboratory procedure for coupling the carboxylic acid moiety with a primary amine, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize an N-alkyl/aryl amide derivative.

Materials:

-

3-(hydroxymethyl)cyclobutane-1-carboxylic acid

-

Desired primary amine (1.1 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Standard work-up and purification reagents (Ethyl Acetate, Saturated NaHCO₃, Brine, Anhydrous MgSO₄, Silica Gel)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(hydroxymethyl)cyclobutane-1-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Pre-activation: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution. The use of HATU as a coupling agent is common due to its high efficiency and low rate of side reactions. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired pure amide.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound may not be universally available, standard laboratory precautions for handling acidic organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7][8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [9]Avoid contact with skin and eyes. [7]Wash hands thoroughly after handling. [8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [8][10]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [8]

Conclusion

3-(Hydroxymethyl)cyclobutane-1-carboxylic acid is a potent building block for modern chemical and pharmaceutical research. Its unique combination of a conformationally restricted cyclobutane core and dual, orthogonal functional groups provides a robust platform for the design and synthesis of novel molecules with potentially superior pharmacological profiles. A thorough understanding of its properties, stereochemistry, and reactivity is crucial for any scientist aiming to incorporate this valuable scaffold into their research and development programs.

References

-

ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

-

AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Cyclobutylmethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 3-hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

-

Synthonix. (n.d.). The Chemistry Behind 3-Hydroxycyclobutanecarboxylic Acid: A Building Block for Innovation. Retrieved from [Link]

- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

- Google Patents. (n.d.). CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof.

-

SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

Spectroscopy Online. (2018-01-01). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Hindawi. (2022-05-19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. (1s,3s)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid 97% | CAS: 1783662-84-9 | AChemBlock [achemblock.com]

- 4. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 7. afgsci.com [afgsci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Hydroxymethyl)cyclobutanecarboxylic acid (C₆H₁₀O₃), a key building block in medicinal chemistry and materials science.[1][2][3] This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and adhering to self-validating protocols, this guide serves as an authoritative resource for researchers engaged in the synthesis, characterization, and application of this versatile molecule. The guide also presents detailed, step-by-step methodologies for data acquisition and includes visualizations to elucidate key structural features and experimental workflows.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a cyclobutane ring, a carboxylic acid, and a primary alcohol. This unique combination of a rigid cyclic core and two reactive functional groups makes it a valuable synthon in drug discovery and polymer chemistry. The stereochemistry of the substituents on the cyclobutane ring (cis and trans isomers) plays a crucial role in determining the molecule's three-dimensional structure and, consequently, its biological activity and material properties. Accurate spectroscopic characterization is therefore paramount for confirming the identity, purity, and stereochemistry of the synthesized compound.

This guide will delve into the expected and reported spectroscopic features of this compound, providing a detailed analysis of its NMR, IR, and MS data.

Molecular Structure and Isomerism

The core of this compound is a four-membered carbocyclic ring. The carboxylic acid and hydroxymethyl groups can be arranged in two possible diastereomeric forms: cis and trans.

-

cis-isomer: Both substituents are on the same face of the cyclobutane ring.

-

trans-isomer: The substituents are on opposite faces of the ring.

The differentiation between these isomers is a key challenge in the characterization of this molecule, and as we will see, NMR spectroscopy is a powerful tool for this purpose.

Caption: Workflow for HRMS analysis.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and alcohol functional groups.

Key IR Absorptions

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad and strong due to hydrogen bonding. |

| C-H (Aliphatic) | 2850-3000 | Medium to strong absorptions. |

| C=O (Carboxylic Acid) | 1700-1725 | Strong and sharp absorption. |

| C-O (Alcohol & Acid) | 1050-1250 | Strong absorptions. |

| O-H (Alcohol) | 3200-3400 | Broad and strong, often overlapping with the carboxylic acid O-H. |

The broadness of the O-H stretching band is a hallmark of carboxylic acids due to extensive intermolecular hydrogen bonding, which forms dimers in the solid and liquid states.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule and is the most powerful technique for distinguishing between the cis and trans isomers of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the protons on the cyclobutane ring, the hydroxymethyl group, and the carboxylic acid. The chemical shifts and coupling patterns will be highly dependent on the stereochemistry.

Predicted ¹H NMR Chemical Shifts:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10-12 | Singlet (broad) |

| -CH₂OH | ~3.5-3.7 | Doublet |

| -CH- (on ring) | ~2.5-3.0 | Multiplet |

| -CH₂- (on ring) | ~1.8-2.4 | Multiplet |

| -OH (alcohol) | Variable | Singlet (broad) |

Causality in Isomer Differentiation:

-

In the cis-isomer , the methine protons of the cyclobutane ring are in a more sterically hindered environment, which can lead to different chemical shifts and coupling constants compared to the trans-isomer .

-

The relative stereochemistry can be definitively assigned using 2D NMR techniques such as NOESY, which can identify through-space interactions between protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | ~175-180 |

| -CH₂OH | ~60-65 |

| -CH- (on ring) | ~35-45 |

| -CH₂- (on ring) | ~25-35 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC, HMBC, NOESY) spectra.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign the peaks to the corresponding protons and carbons in the molecule.

Caption: Workflow for comprehensive NMR analysis.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy identifies the key functional groups. NMR spectroscopy, particularly 2D techniques, is indispensable for the unambiguous assignment of the molecular structure and, crucially, for the differentiation of its cis and trans isomers. The protocols and interpretive guidelines presented in this document provide a robust framework for researchers to confidently characterize this important chemical entity.

References

-

PubChem. This compound (C6H10O3). Retrieved from [Link]

-

PubChem. CID 86333211 | C6H9O3. Retrieved from [Link]

-

University of Colorado Boulder. Useful Spectroscopic Data. Retrieved from [Link]

-

PubChem. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

NIST WebBook. Cyclopentanecarboxamide, 3-hydroxy-, cis-. Retrieved from [Link]

- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

NIST WebBook. Cyclobutylcarboxylic acid. Retrieved from [Link]

Sources

A Deep Dive into the Conformational Landscape of Cyclobutane: A Theoretical Guide

Abstract